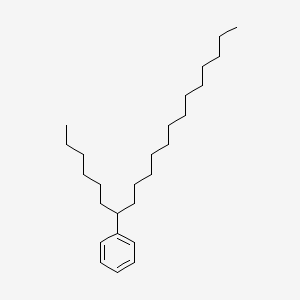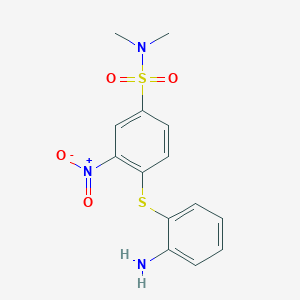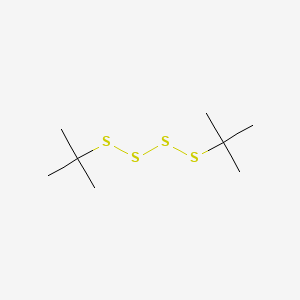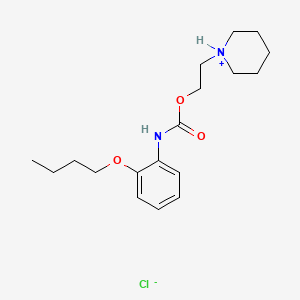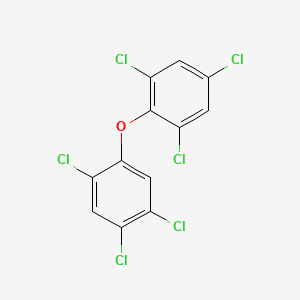
2,2',4,4',5,6'-Hexachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H4Cl6O. It is a persistent organic pollutant known for its stability and resistance to degradation.
Vorbereitungsmethoden
The synthesis of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Under reductive conditions, the compound can be dechlorinated to form lower chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether has been studied extensively in various scientific fields:
Chemistry: It is used as a model compound to study the behavior of chlorinated organic pollutants in the environment.
Biology: Research has focused on its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studies have investigated its toxicological effects and potential health risks to humans.
Industry: It has been used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,3,3’,4,4’-Hexachlorodiphenyl ether
Compared to these compounds, 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is unique in its specific chlorination pattern, which influences its chemical properties and biological effects .
Eigenschaften
CAS-Nummer |
106220-81-9 |
|---|---|
Molekularformel |
C12H4Cl6O |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H |
InChI-Schlüssel |
XKQUAQGQLZDDBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


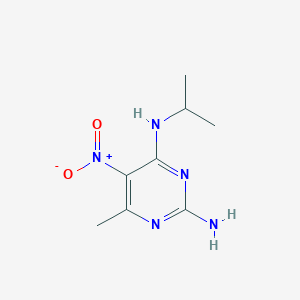
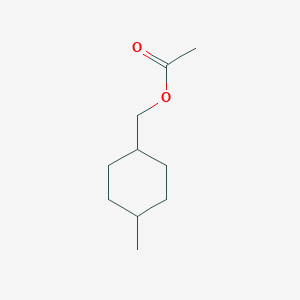
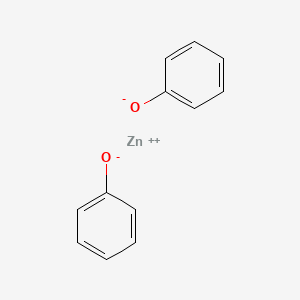
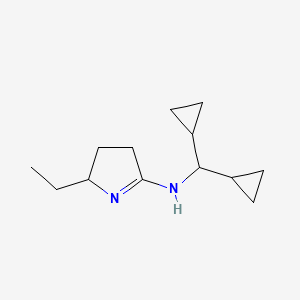
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)

![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
